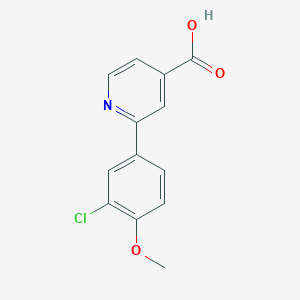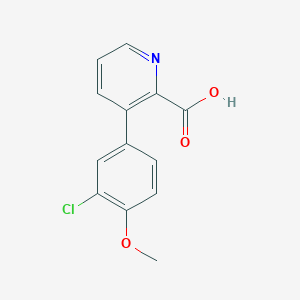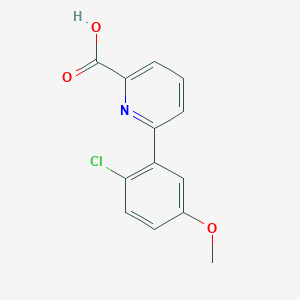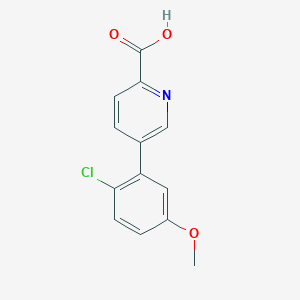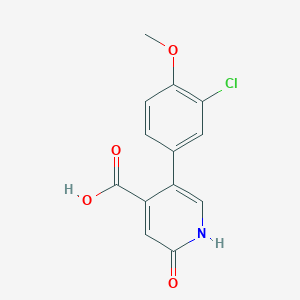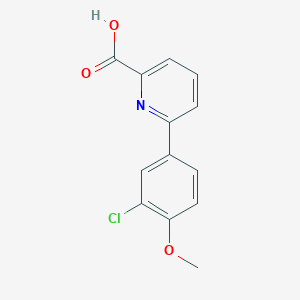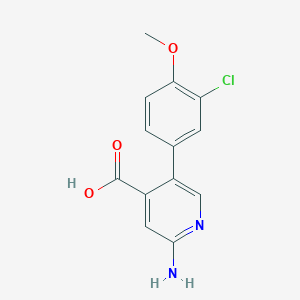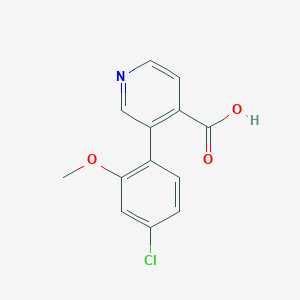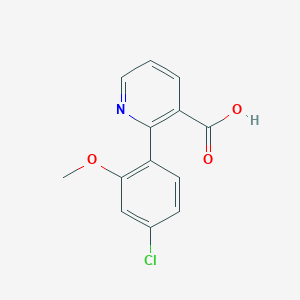
2-(4-Chloro-2-methoxyphenyl)isonicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-2-methoxyphenyl)isonicotinic acid (2-CMPI) is an organic compound belonging to the class of isonicotinic acid derivatives. It has been studied for its potential applications in scientific research, as well as its biochemical and physiological effects.
Scientific Research Applications
2-(4-Chloro-2-methoxyphenyl)isonicotinic acid, 95% has been studied for its potential applications in scientific research. It has been used as a substrate for the synthesis of various compounds, such as 4-chloro-2-methoxybenzyl alcohol, 4-chloro-2-methoxybenzaldehyde, and 4-chloro-2-methoxybenzyl chloride. It has also been used as a reagent for the synthesis of various compounds, such as 1-methyl-4-chloro-2-methoxybenzene and 4-chloro-2-methoxybenzyl acetate.
Mechanism of Action
2-(4-Chloro-2-methoxyphenyl)isonicotinic acid, 95% is believed to act as a competitive inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. This inhibition can lead to an increase in the bioavailability of drugs, which can result in an increased therapeutic effect.
Biochemical and Physiological Effects
2-(4-Chloro-2-methoxyphenyl)isonicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, resulting in an increased bioavailability of drugs. It has also been shown to have anti-inflammatory and anti-cancer effects. In addition, it has been shown to have anti-oxidant and anti-microbial effects.
Advantages and Limitations for Lab Experiments
2-(4-Chloro-2-methoxyphenyl)isonicotinic acid, 95% has several advantages for use in lab experiments. It is a relatively inexpensive and easy to obtain compound, and it is stable in a variety of conditions. However, it has several limitations. It is a relatively new compound, and its biochemical and physiological effects are not yet fully understood. Additionally, its mechanism of action is not yet fully understood.
Future Directions
There are several potential future directions for research on 2-(4-Chloro-2-methoxyphenyl)isonicotinic acid, 95%. First, further research is needed to better understand its biochemical and physiological effects. Additionally, further research is needed to better understand its mechanism of action. Finally, further research is needed to explore its potential applications in drug synthesis and drug delivery.
Synthesis Methods
2-(4-Chloro-2-methoxyphenyl)isonicotinic acid, 95% can be synthesized by a two-step process. First, 4-chloro-2-methoxyphenyl isonicotinic acid (4-CMPI) is synthesized by reacting 4-chloro-2-methoxyphenol with isonicotinic acid. Then, 4-CMPI is reacted with sodium nitrite to yield 2-(4-Chloro-2-methoxyphenyl)isonicotinic acid, 95%.
properties
IUPAC Name |
2-(4-chloro-2-methoxyphenyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-12-7-9(14)2-3-10(12)11-6-8(13(16)17)4-5-15-11/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWZSULGEIGJIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=NC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80687939 |
Source


|
| Record name | 2-(4-Chloro-2-methoxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80687939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261911-59-4 |
Source


|
| Record name | 2-(4-Chloro-2-methoxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80687939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



